2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Overview
Description
2-(1-Benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone is an organic compound that features a benzofuran moiety linked to a phenyl ring substituted with butyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:
Formation of Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.
Coupling Reaction: The benzofuran derivative is then coupled with a substituted phenyl ethanone through a Friedel-Crafts acylation reaction.
Substitution: Introduction of butyl and dihydroxy groups on the phenyl ring can be done via selective alkylation and hydroxylation reactions.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Biochemical Research: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, reducing oxidative stress.
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)-1-phenylethanone: Lacks the butyl and dihydroxy substitutions, which may alter its reactivity and applications.
1-(5-Butyl-2,4-dihydroxyphenyl)-2-phenylethanone:
Uniqueness: The presence of both the benzofuran and the substituted phenyl ring in 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-2-3-6-13-10-16(19(23)12-17(13)21)18(22)11-15-9-14-7-4-5-8-20(14)24-15/h4-5,7-10,12,21,23H,2-3,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBHGQOAGFKPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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